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CAS No.: 84030-20-6

Cat. No.: S1973094

Introduction to mTBD

7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (mTBD) is a strong, bicyclic guanidine base. Its high basicity
(pKa = 25.43 in CH3CN and pKa = 17.9 in THF) makes it highly effective for chemically reacting with and
capturing COz2 [1]. mTBD can be used as a standalone superbase or form a deep eutectic solvent (DES) when
combined with hydrogen bond donors like ethylene glycol (EG), creating a reactive absorption system for
CO2z [2]. Its ability to form ionic liquids upon contact with COz2 or other acids also enables applications in
dissolving biopolymers like cellulose, suggesting potential for integrated carbon capture and utilization

pathways [1].

Mechanism of Action

mTBD captures CO2 through a chemical reaction, forming a carbonate or carbamate bond. In DES
configurations, the hydrogen bond donor (e.g., ethylene glycol) enhances the reactivity and efficiency of this

process [2]. The following diagram illustrates the primary chemical pathway.
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Key Performance Data

The tables below summarize key physicochemical properties of mTBD and performance data for CO:2

capture.

Table 1: Physicochemical Properties of mTBD (CsH1sN3) [1]

Property Value

Molar Mass 153.225 g/mol
Appearance Clear liquid
Density 1063.35 kg/m3
Melting Point 17 °C

Boiling Point 263 °C
Viscosity 7.1cP
Thermal Conductivity 0.144 W/m/K

Table 2: CO2 Capture Performance of mTBD and Related Systems

Key Performance

System Type . Value | Observation Reference
Indicator
Superbase-based DESs CO2 Absorption Up to 1.0 mol COz / mol DES [2]
(e.g., mTBD with EG) Capacity (superior to parent ILs & physical
DESS)
Machine Learning (ML) Prediction Accuracy Average absolute relative [2]
Model (for reactive DESs)  for COz Solubility deviation of 2.94% on test sets
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Experimental Protocols

Protocol 1: CO2 Capture Using mTBD-Based Deep Eutectic
Solvent (DES)

This protocol describes the synthesis of an mTBD/Ethylene Glycol DES and its use in a standard CO2

absorption experiment [2].

1.1 Materials

mTBD

Hydrogen Bond Donor (HBD): Ethylene Glycol (EG)
CO2 gas (high purity)

Nitrogen gas (high purity)

1.2 DES Preparation

Weighing: Weigh mTBD and ethylene glycol in a predetermined molar ratio (e.g., 1:3 to 1:8).
Mixing: Combine the components in a sealed glass vial.

Heating and Stirring: Heat the mixture to 60-80°C with continuous magnetic stirring (approx. 300
rpm) until a homogeneous, clear liquid forms (typically 1-2 hours). No further purification is needed.
Storage: Store the prepared DES under a nitrogen atmosphere to prevent moisture absorption.

1.3 CO2z Absorption Procedure

Setup: Place a known mass (e.g., 10 g) of the prepared DES into a sealed absorption cell equipped
with a gas inlet, gas outlet, and pressure monitor.

Purging: Flush the cell with a slow stream of N2z to remove any residual air.

Absorption: Expose the DES to a continuous flow of pure CO: at a controlled pressure (e.g., 10.1 to
160.3 kPa) and temperature (e.g., 293.15 to 353.15 K).

Gravimetric Monitoring: Monitor the mass change of the absorption cell at regular intervals until no
further mass increase is observed, indicating saturation.

Calculation: The CO:z absorption capacity can be calculated in mol CO:z per kg of DES or mol CO2
per mol of DES based on the final mass gain.
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Protocol 2: Machine Learning-Assisted Screening of mTBD DES
Formulations

This protocol outlines using Machine Learning (ML) models to predict CO2 solubility in various mTBD-

based DES formulations, accelerating solvent optimization [2].
2.1 Data Collection and Feature Calculation

¢ Input Features: Use quantum chemical methods (e.g., COSMO-RS) to calculate o-profile descriptors
for the Hydrogen Bond Acceptor (mTBD) and Hydrogen Bond Donor. These descriptors quantify
molecular surface charge distributions [2].

e Operational Parameters: Include system temperature and pressure as input features for the model.

2.2 Model Training and Prediction

¢ Algorithm Selection: Employ an Artificial Neural Network (ANN) model, which has shown high

accuracy for this specific task [2].
¢ Training: Train the model on a dataset of known COz2 solubility in various chemically reactive DESs

(e.g., 214 data points across 149 DESS).
e Screening: Use the trained model to predict CO:z solubility for new, untested mTBD DES formulations

by inputting their calculated o-profiles and desired operational conditions.

The workflow for this ML-assisted approach is summarized below.
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Discussion and Outlook

The application of mTBD in CO:z capture represents a move towards reactive, task-specific solvents. Its high
absorption capacity, especially when formulated as a DES, offers a performance advantage over traditional
physical solvents [2]. The integration of machine learning provides a powerful, data-driven tool to navigate
the vast chemical space of possible DES formulations, significantly reducing the time and cost associated

with experimental screening [2] [3].

Emerging research areas include the use of microfluidic platforms to study the reaction kinetics and mass
transfer of COz2 absorption in mTBD-based solvents at the microscale, offering unprecedented control and
analytical capabilities [4]. Furthermore, the development of hybrid capture processes that combine
different technologies (e.g., absorption with membrane contactors) shows promise for further improving

efficiency and reducing the high energy penalty typically associated with solvent regeneration [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact
) o Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://en.wikipedia.org/wiki/7-Methyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene
https://pmc.ncbi.nlm.nih.gov/articles/PMC11064036/
https://saiwa.ai/blog/machine-learning-in-carbon-capture/
https://pubs.rsc.org/en/content/articlehtml/2025/lc/d5lc00208g
https://www.sciencedirect.com/science/article/abs/pii/S1364032117312947
https://www.smolecule.com/products/b1973094#mtbd-co2-capture-carbon-dioxide-storage
https://www.smolecule.com/products/b1973094#mtbd-co2-capture-carbon-dioxide-storage
https://www.smolecule.com/products/b1973094#mtbd-co2-capture-carbon-dioxide-storage
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s1973094?utm_src=pdf-bulk
https://www.smolecule.com/products/s1973094?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

